3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
Description
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a fluorine atom at the 3-position and a pyrrolidine-1-carbonyl group at the 4-position of the benzene ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceutical and agrochemical applications. Its unique substituents—fluoro and pyrrolidine-carbonyl—impart distinct electronic and steric properties, influencing its reactivity and stability .
Properties
IUPAC Name |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZALSABOOSSXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure, characterized by the sulfonyl chloride functional group, allows for versatile chemical reactions, making it valuable in the development of drugs targeting multiple biological pathways.
- Antiviral Agents : Research indicates that derivatives of pyrrolidine compounds have shown efficacy against viral infections, particularly in inhibiting HIV reverse transcriptase. The incorporation of the sulfonyl chloride group enhances reactivity, facilitating the formation of biologically active molecules .
- Kappa Opioid Receptor Antagonists : Pyrrolidine derivatives are also explored as potential kappa opioid receptor antagonists, which could lead to new treatments for pain management and addiction .
b. Synthesis of Pharmaceutical Intermediates
The compound's reactive sulfonyl chloride group is instrumental in forming sulfonamide bonds, which are crucial in synthesizing various pharmaceutical intermediates. This characteristic enables chemists to create complex molecules with specific biological activities efficiently.
Chemical Synthesis Applications
a. Reaction with Amines
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can react with amines to form sulfonamides. This reaction is significant in medicinal chemistry as sulfonamides are a class of compounds known for their antibacterial properties.
b. Formation of Carbonyl Compounds
The compound can also undergo nucleophilic substitution reactions with nucleophiles like alcohols and amines, leading to the formation of carbonyl compounds that serve as precursors for various chemical syntheses .
Material Science Applications
a. Polymer Chemistry
In material science, 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can be used to modify polymer surfaces or create new polymeric materials with enhanced properties. The introduction of functional groups through sulfonylation can improve adhesion, thermal stability, and chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- Molecular Formula : C₇H₃ClF₄O₂S
- Molecular Weight : 270.61 g/mol
- Substituents : 3-Fluoro, 4-trifluoromethyl
- Commercial Status : Available in 50mg (571.00 €) and 500mg (1,577.00 €) quantities .
- Key Differences :
- The trifluoromethyl (-CF₃) group at the 4-position is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride compared to the pyrrolidine-carbonyl group, which has both electron-withdrawing (amide) and steric effects.
- Applications: Likely used in fluorinated surfactant synthesis or as a building block for high-performance materials requiring enhanced chemical resistance .
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl Chloride
- Molecular Formula : C₉H₆ClFN₂O₂S
- Molecular Weight : 260.67 g/mol
- Substituents : 3-Fluoro, 4-pyrazol-1-yl
- CAS Number : 1097726-37-8
- Applications: Explicitly stated as a non-medical intermediate for industrial or scientific research (e.g., agrochemicals, polymer additives) .
- Key Differences :
- The pyrazole ring introduces aromatic heterocyclic character, enabling π-π interactions in target molecules.
- Lower molecular weight compared to the pyrrolidine-carbonyl derivative may improve solubility in polar solvents.
General Sulfonyl Chloride Derivatives
Sulfonyl chlorides with substituents like -Cl (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) exhibit distinct reactivity profiles. For example, the chlorophenylsulfanyl group in enhances stability but reduces electrophilicity compared to fluorine or trifluoromethyl groups .
Comparative Data Table
Reactivity and Stability Insights
Biological Activity
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride, also known by its CAS number 1284141-37-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClFNO₃S
- Molecular Weight : 291.73 g/mol
- Purity : Typically around 90% to 95% in commercial preparations .
The biological activity of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride primarily involves its role as a sulfonamide derivative. Sulfonamides are known for their ability to inhibit certain enzymes and pathways critical for cellular function. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
- Reversible Covalent Binding : As a sulfonyl chloride, it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : The inhibition of COX enzymes has been observed in related compounds, indicating that this compound may also possess anti-inflammatory properties .
- Antitumor Properties : Preliminary studies suggest that this compound could exhibit antitumor activity by inhibiting cell proliferation in cancer cell lines dependent on specific signaling pathways .
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of various sulfonamide derivatives, 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride was tested against several cancer cell lines. The results indicated significant inhibition of cell growth in vitro, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
Case Study 2: Inflammation Modulation
Research focusing on the anti-inflammatory properties of related compounds revealed that the introduction of the pyrrolidine moiety enhances the inhibitory effects on COX enzymes. This suggests that modifications to the sulfonamide structure can improve therapeutic efficacy against inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a fluorinated benzene precursor (e.g., 4-fluoro-benzenesulfonyl chloride) with pyrrolidine derivatives under controlled conditions. For example, sulfonyl chloride derivatives are often synthesized via chlorosulfonation of aromatic rings followed by functionalization of substituents (e.g., introducing pyrrolidine via amide coupling) . Key steps include maintaining anhydrous conditions to prevent premature hydrolysis of the sulfonyl chloride group and using catalysts like DMAP for efficient coupling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C/19F NMR : To confirm the presence of fluorine, pyrrolidine protons, and sulfonyl chloride group proximity. For example, 19F NMR can resolve fluorinated aromatic environments .
- IR Spectroscopy : To identify characteristic S=O stretches (~1360–1180 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfonyl chloride derivatives .
Q. How should researchers handle stability and storage of this compound?
The sulfonyl chloride group is moisture-sensitive. Store under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., dry DCM). Use desiccants and avoid prolonged exposure to light to prevent decomposition .
Advanced Research Questions
Q. How does the pyrrolidine-1-carbonyl substituent influence reactivity compared to other sulfonyl chloride derivatives?
The pyrrolidine group introduces steric hindrance and electron-donating effects, which may slow nucleophilic substitution at the sulfonyl chloride site. Comparative studies with analogs (e.g., 4-methylbenzene-1-sulfonyl chloride) show that bulky substituents reduce reaction rates with amines or alcohols by ~30% under identical conditions . Computational modeling (DFT) can further elucidate electronic effects on reaction pathways.
Design an experiment to analyze hydrolysis kinetics of the sulfonyl chloride group under varying pH.
- Method : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity or HPLC.
- Controls : Include a stable analog (e.g., 4-fluorobenzenesulfonamide) to isolate pH effects.
- Data Analysis : Fit kinetic data to a pseudo-first-order model. Expect faster hydrolysis in basic conditions due to increased nucleophilicity of water .
Q. How to resolve contradictions in reported synthetic yields for similar sulfonyl chloride derivatives?
Discrepancies (e.g., 15% vs. 98% yields ) may arise from:
- Purification methods : Column chromatography vs. recrystallization.
- Reaction scale : Microwaves or flow reactors improve consistency in small-scale syntheses.
- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) can stabilize intermediates, enhancing yields. Validate protocols using standardized reagents and reaction monitoring (e.g., TLC or in-situ IR) .
Q. What role does this compound play in medicinal chemistry or proteomics?
Sulfonyl chlorides are widely used to modify proteins via sulfonamide bond formation. The pyrrolidine-1-carbonyl group enhances solubility and target specificity in enzyme inhibition studies (e.g., ADAM-17 inhibitors ). In proteomics, it can act as a covalent probe to label nucleophilic residues (e.g., lysine or cysteine) in protein active sites .
Methodological Guidance
Optimizing reaction conditions for amide coupling with the pyrrolidine moiety:
- Use coupling agents like HATU or EDC with catalytic DMAP in DMF.
- Monitor reaction progress via 19F NMR to track fluorine environment changes.
- Purify via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product .
Troubleshooting decomposition during synthesis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
